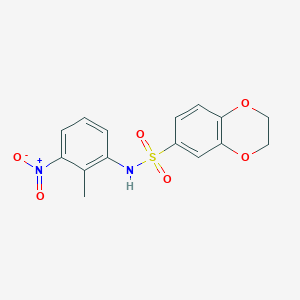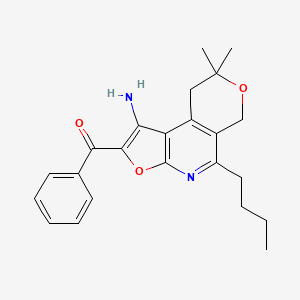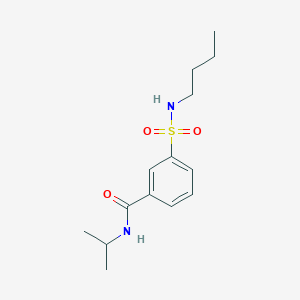![molecular formula C20H15Cl2FN4OS B4635062 2-[(2-CHLORO-4-FLUOROBENZYL)SULFANYL]-3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-4(3H)-QUINAZOLINONE](/img/structure/B4635062.png)
2-[(2-CHLORO-4-FLUOROBENZYL)SULFANYL]-3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-4(3H)-QUINAZOLINONE
Overview
Description
2-[(2-Chloro-4-fluorobenzyl)sulfanyl]-3-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-4(3H)-quinazolinone is a complex organic compound that features a quinazolinone core structure. This compound is characterized by the presence of chloro and fluoro substituents on the benzyl and pyrazolyl groups, respectively. The quinazolinone scaffold is known for its biological activity and is often explored in medicinal chemistry for its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-chloro-4-fluorobenzyl)sulfanyl]-3-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-4(3H)-quinazolinone typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group can be introduced via a nucleophilic substitution reaction where a suitable benzyl halide reacts with a thiol derivative.
Attachment of the Pyrazolyl Group: The pyrazolyl group can be attached through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a pyrazolyl boronic acid with a halogenated quinazolinone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Substitution: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products
Sulfoxides and Sulfones: From oxidation of the sulfanyl group.
Amines and Alcohols: From reduction of nitro groups or other reducible functionalities.
Substituted Derivatives: From nucleophilic aromatic substitution reactions.
Scientific Research Applications
2-[(2-Chloro-4-fluorobenzyl)sulfanyl]-3-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-4(3H)-quinazolinone has several applications in scientific research:
Medicinal Chemistry: The compound is explored for its potential as an anticancer, antiviral, or antibacterial agent due to the biological activity associated with the quinazolinone scaffold.
Chemical Biology: It can be used as a probe to study biological pathways and molecular interactions.
Material Science: The compound’s unique structural features may be utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, quinazolinone derivatives are known to interact with various enzymes and receptors, modulating their activity. The presence of chloro and fluoro substituents can enhance binding affinity and specificity through halogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Chlorobenzyl)sulfanyl]-3-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-4(3H)-quinazolinone
- 2-[(2-Fluorobenzyl)sulfanyl]-3-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-4(3H)-quinazolinone
Uniqueness
The unique combination of chloro and fluoro substituents in 2-[(2-chloro-4-fluorobenzyl)sulfanyl]-3-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-4(3H)-quinazolinone may confer distinct biological activity and physicochemical properties compared to its analogs. This can result in improved efficacy, selectivity, and pharmacokinetic profiles in medicinal applications.
Properties
IUPAC Name |
2-[(2-chloro-4-fluorophenyl)methylsulfanyl]-3-[2-(4-chloropyrazol-1-yl)ethyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2FN4OS/c21-14-10-24-26(11-14)7-8-27-19(28)16-3-1-2-4-18(16)25-20(27)29-12-13-5-6-15(23)9-17(13)22/h1-6,9-11H,7-8,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPJQWIGNEIDIRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC3=C(C=C(C=C3)F)Cl)CCN4C=C(C=N4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(4-fluorophenyl)-8,9-dimethyl-2-(2-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4634987.png)
![4-[4-(allyloxy)-3-iodo-5-methoxybenzylidene]-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4634999.png)

![(5Z)-3-[4-(diethylamino)phenyl]-5-[(3,4-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4635019.png)
![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine hydrochloride](/img/structure/B4635021.png)
![5-{4-[(4-chlorophenyl)thio]-3-nitrobenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4635033.png)
![ethyl 1-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B4635048.png)

![N-(2,4-dimethoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]urea](/img/structure/B4635053.png)

![3-[4-(Tert-butylsulfamoyl)phenyl]propanoic acid](/img/structure/B4635067.png)
![1-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]carbonyl}-4-methylpiperazine](/img/structure/B4635070.png)
![(4E)-4-{4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione](/img/structure/B4635072.png)
